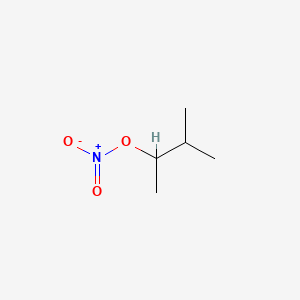

3-methylbutan-2-yl Nitrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123041-25-8 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

3-methylbutan-2-yl nitrate |

InChI |

InChI=1S/C5H11NO3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3 |

InChI Key |

OTVLXFGCWJFXJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)O[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Nitration Strategies for Secondary Alcohols

The direct conversion of secondary alcohols like 3-methylbutan-2-ol to their nitrate (B79036) esters is a common synthetic route. This transformation can be achieved through various nitrating systems, each with its own set of advantages and challenges.

Esterification with Nitric Acid Systems

The classical approach to synthesizing alkyl nitrates involves the esterification of the alcohol with nitric acid, often in the presence of a strong acid catalyst such as sulfuric acid. masterorganicchemistry.comopen.edu This "mixed acid" method generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com For secondary alcohols, this process can be complicated by side reactions, particularly oxidation, which reduces the yield of the desired nitrate ester. google.com

To mitigate these undesirable oxidation reactions, the use of acetic anhydride (B1165640) in conjunction with nitric acid has been shown to be an effective method for the nitration of secondary and tertiary alcohols, leading to significantly improved yields. google.com This process involves reacting the alcohol with nitric acid in the presence of acetic anhydride, which helps to control the reaction and minimize the formation of byproducts. google.com For instance, a general procedure for the nitration of secondary amyl alcohol (a constitutional isomer of 3-methylbutan-2-ol) using nitric acid and acetic anhydride has been reported to produce the corresponding amyl nitrate in high yields (93-94%). google.com

Another strategy to suppress oxidation is the addition of urea (B33335) to the reaction mixture. google.com Urea acts as a nitrous acid scavenger, preventing the autocatalytic decomposition of nitric acid that leads to the formation of oxidizing species. google.com

The reaction of alcohols with nitric acid is understood to proceed through the formation of an oxonium derivative, which can then either lose water to form the nitrate ester or be oxidized to byproducts. google.com

Table 1: Representative Conditions for Nitration of Secondary Alcohols with Nitric Acid Systems

| Alcohol | Nitrating System | Additive | Reported Yield | Reference |

| Secondary Amyl Alcohol | Nitric Acid / Acetic Anhydride | - | 93.0% | google.com |

| Secondary Amyl Alcohol | Nitric Acid / Acetic Anhydride | - | 94.2% | google.com |

| Higher Alcohols | Nitric Acid | Urea | Improved Yield | google.com |

Note: Yields can vary depending on specific reaction conditions such as temperature and reactant ratios.

Utilization of Alternative Nitrating Agents

To overcome the limitations and harsh conditions associated with traditional nitric acid systems, a variety of alternative nitrating agents have been developed and employed for the O-nitration of alcohols. rsc.org These reagents often offer milder reaction conditions, greater functional group tolerance, and improved selectivity. rsc.orgresearchgate.netnih.gov

One notable class of alternative reagents is saccharin-based nitrating agents, such as N,6-dinitrosaccharin. researchgate.netnih.gov These bench-stable compounds, when used in conjunction with a Lewis acid catalyst like magnesium triflate, can achieve the mild and selective O-nitration of a broad range of alcohols, including secondary ones. researchgate.netnih.gov This method has been shown to be effective for various aliphatic alcohols, with functionalities like chlorides, bromides, alkynes, and alkenes remaining intact under the reaction conditions. rsc.org

Other alternative electrophilic nitrating agents that have been developed include acyl nitrates (e.g., benzoyl nitrate and ethanoyl nitrate), nitryl halides, and nitronium salts like nitronium tetrafluoroborate. rsc.orglibretexts.org These reagents can provide a more controlled source of the nitronium ion. masterorganicchemistry.com Cerium(IV) ammonium (B1175870) nitrate (CAN) is another versatile reagent that can act as a one-electron oxidizing agent and has been used in the oxidation of secondary alcohols to ketones. organic-chemistry.org

Mechanochemical methods, which involve ball milling, have also emerged as a green and efficient alternative to solvent-based nitration. rsc.org Using a saccharin-based nitrating reagent and a Lewis acid catalyst under solvent-minimized ball milling conditions has proven effective for the nitration of various alcohols with high efficiency and shortened reaction times. rsc.org

Table 2: Examples of Alternative Nitrating Agents for Alcohols

| Nitrating Agent | Catalyst/Conditions | Substrate Scope | Reference |

| N,6-Dinitrosaccharin | Mg(OTf)₂ | Broad, including functionalized alcohols | researchgate.netnih.gov |

| Saccharin-based reagent | Lewis Acid / Ball Milling | Various alcohols, including secondary | rsc.org |

| Benzoyl Nitrate | - | Aromatic compounds, alcohols | libretexts.org |

| Ethanoyl Nitrate | - | Aromatic compounds, alcohols | libretexts.org |

| Nitronium Tetrafluoroborate | - | Aromatic compounds | masterorganicchemistry.com |

| Cerium(IV) Ammonium Nitrate | TEMPO | Benzylic and allylic alcohols | organic-chemistry.org |

Mechanistic Investigations of Nitration Reactions

The mechanism of electrophilic nitration, particularly of aromatic compounds, has been extensively studied. masterorganicchemistry.comacs.org These studies provide a foundational understanding that can be extended to the nitration of alcohols. The active electrophile in mixed-acid nitrations is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule. masterorganicchemistry.com

For the O-nitration of alcohols, recent mechanistic studies using Density Functional Theory (DFT) have provided deeper insights. researchgate.netnih.gov When using N,6-dinitrosaccharin and a magnesium triflate catalyst, the magnesium catalyst is believed to play a dual role in activating both the nitrating reagent and the alcohol substrate. researchgate.netnih.gov These computational studies also suggest a barrierless proton transfer upon the formation of a nitrooxonium ion intermediate. researchgate.netnih.gov

In the aerobic oxidation of secondary alcohols catalyzed by nitric acid and iron(III) chloride in a fluorinated alcohol solvent, mechanistic studies suggest the in situ formation of nitrosyl chloride (NOCl). acs.org This intermediate then reacts with the alcohol to form an alkyl nitrite (B80452). The iron(III) catalyst is proposed to act as a single-electron transfer (SET) catalyst in the decomposition of the alkyl nitrite to form the corresponding ketone and nitric oxide. acs.org

The reaction of alcohols with nitric acid is generally thought to proceed through the formation of an oxonium derivative. google.com This intermediate can then undergo one of two competing pathways: elimination of water to form the desired nitrate ester, or oxidation to yield byproducts such as aldehydes or ketones. google.com

Analogous Synthetic Pathways for Related Organic Nitrates

The synthesis of organic nitrates is not limited to the direct nitration of alcohols. Other synthetic strategies, particularly those involving nucleophilic substitution and ring-opening reactions, are well-established for preparing related organic nitrates and offer analogous pathways for the synthesis of 3-methylbutan-2-yl nitrate.

Nucleophilic Ring Opening Reactions

The ring-opening of epoxides with a nitrate source is a valuable method for the synthesis of β-hydroxy nitrate esters. researchgate.netdatapdf.com This reaction provides a regioselective route to functionalized organic nitrates. For instance, epoxides can be opened by reaction with bismuth(III) nitrate pentahydrate, which serves as both a catalyst and the nitrate source. researchgate.net

Another approach involves the use of polymer-supported nitrate reagents, such as Amberlite IRA-400 supported nitrate. sid.ir These reagents allow for the efficient and regioselective conversion of epoxides to β-hydroxy nitrates under mild and neutral conditions, with the added benefit of a simple work-up procedure and the ability to regenerate the reagent. sid.ir

The acid-catalyzed ring-opening of epoxides in the presence of nitrate ions is another viable pathway. Studies on epoxides derived from 2-methyl-3-buten-2-ol (B93329) have shown that they undergo acid-catalyzed reactions to produce a variety of organosulfate and nitrate species. oberlin.edu This demonstrates that the nucleophilic attack of the nitrate ion on a protonated epoxide can lead to the formation of nitrate esters.

These nucleophilic ring-opening strategies provide an alternative to the direct nitration of 3-methylbutan-2-ol. For example, one could envision synthesizing an epoxide precursor, such as 2-methyl-2,3-epoxybutane, and then subjecting it to a nucleophilic ring-opening reaction with a suitable nitrate source to yield a regioisomer of a hydroxynitrate, which could then be further manipulated if necessary.

Transformations from Precursor Alkyl Halides

The synthesis of this compound from alkyl halide precursors is primarily achieved through nucleophilic substitution reactions. In this pathway, a halide atom on the parent alkane is displaced by a nitrate group. The most common precursors for this transformation are secondary halogenoalkanes such as 2-bromo-3-methylbutane (B93499) or 2-chloro-3-methylbutane (B3192504).

The reaction typically involves treating the alkyl halide with a source of nitrate ions, such as silver nitrate (AgNO₃). This reaction is often carried out in a solvent like ethanol, which is capable of dissolving both the haloalkane and the nitrate salt. google.com The use of silver nitrate is particularly effective as the silver ion (Ag⁺) facilitates the removal of the halide ion (X⁻) by forming an insoluble silver halide precipitate (AgX), which drives the reaction forward. chemguide.co.ukchemrevise.org

The general reaction can be summarized as the substitution of the halogen atom on the second carbon of the 3-methylbutane chain with a nitrate group. For a secondary haloalkane, the reaction mechanism can proceed via an Sₙ1 (unimolecular nucleophilic substitution) pathway. chemedx.org The rate of this reaction is influenced by the nature of the halogen, with the carbon-iodine bond being the weakest and thus the most reactive, followed by the carbon-bromine and carbon-chlorine bonds. chemguide.co.ukchemrevise.org The reaction with 2-bromo-3-methylbutane would, therefore, be expected to proceed faster than with 2-chloro-3-methylbutane under similar conditions.

Experimental setups to observe the rate of this type of reaction often involve mixing the haloalkane with an ethanolic solution of silver nitrate and monitoring the formation of the silver halide precipitate. wordpress.com The time taken for the precipitate to appear serves as an indicator of the reactivity of the alkyl halide. chemguide.co.uk For a secondary halide like 2-bromo-3-methylbutane, a precipitate is expected to form more slowly than with a tertiary halide but faster than with a primary halide. chemguide.co.ukchemedx.org

Table 1: Synthesis of this compound from an Alkyl Halide Precursor

| Precursor | Reagent | Solvent | Product | Reaction Type |

| 2-Bromo-3-methylbutane | Silver Nitrate | Ethanol | This compound | Nucleophilic Substitution (Sₙ1) |

| 2-Chloro-3-methylbutane | Silver Nitrate | Ethanol | This compound | Nucleophilic Substitution (Sₙ1) |

Mechanistic Studies of Chemical Transformations

Gas-Phase Photochemical Reactivity

The photochemical breakdown of alkyl nitrates is a significant atmospheric process. The absorption of solar radiation can lead to the cleavage of the nitrooxy group, influencing atmospheric nitrogen and oxygen cycles.

The primary pathway for the photolytic degradation of alkyl nitrates (RONO₂) in the gas phase is through the absorption of a photon (hν), which leads to the homolytic cleavage of the weak O-NO₂ bond. This process results in the formation of an alkoxy radical (RO·) and nitrogen dioxide (NO₂). researchgate.net This reaction is characteristic of compounds possessing a nitrooxy group and is driven by a weak n → π* electronic transition within this functional group. researchgate.netuci.edu

The general mechanism is represented by the following equation:

RONO₂ + hν → RO· + NO₂ researchgate.net

For 3-methylbutan-2-yl nitrate (B79036), the specific reaction would be:

CH₃CH(ONO₂)CH(CH₃)₂ + hν → CH₃CH(O·)CH(CH₃)₂ + NO₂

Studies on related β-hydroxyalkyl nitrates confirm that this photolysis pathway is the principal one responsible for their degradation in the atmosphere. researchgate.netuci.edu The resulting alkoxy radical is highly reactive and can undergo further reactions, such as isomerization or decomposition, contributing to the complex chemistry of the atmosphere.

The quantum yield (Φ) of a photochemical reaction quantifies the efficiency of the process, representing the number of molecules undergoing a specific reaction for each photon absorbed. For the photolysis of alkyl nitrates, the quantum yield for the dissociation into an alkoxy radical and NO₂ is a critical parameter for atmospheric models.

While gas-phase photolysis quantum yields have been investigated for simple alkyl nitrates, there is a notable lack of data for more complex structures like 3-methylbutan-2-yl nitrate. researchgate.net Specifically, for aqueous-phase photolysis, no quantum yields have been determined for this class of compounds. researchgate.net Research on the structurally related 3-hydroxy-3-methylbutan-2-yl nitrate suggests that the photolysis quantum yield is likely independent of wavelength, but a specific value has not been reported. escholarship.org The determination of precise quantum yields for this compound remains a subject for future research.

The photolysis of an alkyl nitrate is contingent upon its ability to absorb light, a property described by its absorption cross-section (σ), which is wavelength-dependent. The photolysis rate constant (J) is a function of this absorption cross-section, the quantum yield (Φ), and the actinic flux (F(λ)), which is the amount of available solar radiation at a specific wavelength. uci.edu

J = ∫ F(λ)σ(λ)Φ(λ) dλ

Studies on β-hydroxyalkyl nitrates, which are structurally analogous to this compound, have provided insights into their absorption properties. researchgate.netuci.edu The absorption spectra for these compounds were measured in methanol, showing a sharp increase in absorbance in the UV range, particularly between 270 and 330 nm. researchgate.netuci.edu This absorption is attributed to the n → π* transition of the nitrooxy group and is responsible for the photolysis of organic nitrates in the atmosphere. researchgate.netuci.edu

The table below presents the molar absorption coefficients for related β-hydroxyalkyl and alkyl nitrates in methanol, illustrating the typical absorption characteristics in the near-UV region.

Table 1: Molar Absorption Coefficients (ε) in Methanol for Selected Alkyl Nitrates at Various Wavelengths (λ)

| Compound Name | ε at 290 nm (M⁻¹cm⁻¹) | ε at 300 nm (M⁻¹cm⁻¹) | ε at 310 nm (M⁻¹cm⁻¹) | ε at 320 nm (M⁻¹cm⁻¹) | Source |

|---|---|---|---|---|---|

| 2-Hydroxycyclohexyl nitrate | 2.9 | 1.1 | 0.4 | 0.1 | uci.edu |

| 3-Hydroxy-3-methylbutan-2-yl nitrate | 4.8 | 2.0 | 0.8 | 0.3 | uci.edu |

| 2-Hydroxyhexyl nitrate | 3.0 | 1.2 | 0.4 | 0.1 | uci.edu |

| Isopropyl nitrate | 4.9 | 2.1 | 0.8 | 0.3 | uci.edu |

| 2-Ethylhexyl nitrate | 4.7 | 2.0 | 0.8 | 0.3 | uci.edu |

This interactive table provides data on the light absorption properties of compounds structurally related to this compound.

The data indicates that absorption, and therefore photochemical reactivity, is most significant at shorter UV wavelengths available in the troposphere.

Radical-Initiated Oxidation Mechanisms

In the atmosphere, chemical degradation is often initiated by highly reactive radical species. For this compound, the hydroxyl radical (·OH) during the day and the nitrate radical (NO₃·) at night are the primary initiators of oxidative degradation.

The hydroxyl radical (·OH) is the most important daytime oxidant in the troposphere. dcu.ie The reaction of ·OH with alkyl nitrates typically proceeds via hydrogen atom abstraction from a C-H bond on the alkyl backbone, forming a water molecule and an alkyl radical.

RONO₂ + ·OH → R(·)ONO₂ + H₂O

For this compound, there are several potential sites for H-atom abstraction. The rate of this reaction is influenced by the number and type (primary, secondary, tertiary) of C-H bonds. While specific kinetic data for this compound is not available, studies on similar molecules provide valuable context. For instance, the reaction of ·OH with 3-methoxy-3-methyl-1-butanol, which shares a similar carbon framework, has a measured rate constant of (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.net The reaction of OH with methyl nitrate is significantly slower, with a rate constant of (2.32 ± 0.12) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 296 K. rsc.org This highlights the importance of the alkyl chain in determining reactivity. The resulting alkyl radical (R(·)ONO₂) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂ONO₂), which then participates in a cascade of further atmospheric reactions. copernicus.org

During the nighttime, in the absence of photolysis, the nitrate radical (NO₃·) becomes a significant atmospheric oxidant. nist.govcopernicus.org Similar to the ·OH radical, the NO₃· radical reacts with alkyl nitrates primarily through hydrogen atom abstraction from the alkyl group, yielding nitric acid (HNO₃) and an alkyl radical. nist.gov

RONO₂ + NO₃· → R(·)ONO₂ + HNO₃

The reactions of NO₃· radicals are a major nighttime sink for many biogenic volatile organic compounds. copernicus.orgnih.gov Generally, the rate constants for H-abstraction by NO₃· are several orders of magnitude smaller than those for ·OH radicals. nist.gov The reactivity depends on the C-H bond strength, with abstraction from positions activated by adjacent groups being more favorable. For this compound, abstraction would likely occur at the secondary or tertiary carbon atoms. The subsequent reactions of the formed alkyl radical follow similar pathways to those initiated by OH, reacting with O₂ to form a peroxy radical, which can then react with NO, NO₂, HO₂, or other RO₂ radicals, leading to a variety of second-generation products. au.dk

Peroxy Radical (RO₂·) Interactions and Subsequent Chemistry

The formation of this compound can occur through the atmospheric oxidation of volatile organic compounds (VOCs). This process involves the reaction of an organic peroxy radical (RO₂) with nitric oxide (NO). The general mechanism begins with the oxidation of a parent VOC, which forms an organic peroxy radical. This radical can then react with NO to produce either an alkoxy radical (RO) and nitrogen dioxide (NO₂) or an alkyl nitrate (RONO₂) helsinki.fi.

In the context of atmospheric chemistry, the reactions of peroxy radicals are crucial. For instance, in the oxidation of isoprene (B109036) initiated by the nitrate radical (NO₃), isoprene nitrate peroxy radicals (INO₂) are formed. These can subsequently react with other radicals like hydroperoxyl (HO₂) or other peroxy radicals (RO₂) whiterose.ac.uk. The branching ratio between the different reaction pathways of peroxy radicals is influenced by environmental conditions. For example, in the condensed phase, the formation of organic nitrates from the RO₂ + NO reaction is enhanced due to collisional and solvent-cage stabilization of the RO₂–NO complex nih.gov.

Studies on the NO₃-initiated oxidation of isoprene have shown high nitrate yields, around 80% scispace.comcaltech.edu. The distribution of peroxy radical isomers significantly impacts the final product distribution. δ-nitrooxyperoxy radicals tend to retain their nitrate functionality, whereas β-nitrooxyperoxy radicals are more likely to lose the nitrate group to form other products scispace.com. The interconversion of nascent nitrated RO₂ radicals can occur through successive O₂ addition/elimination reactions researchgate.net.

The reaction of RO₂ with NO is a key step. This reaction is thought to proceed through a peroxynitrite intermediate, which can either rearrange to form a hydroxy nitrate or dissociate to yield another RO radical and ultimately a hydroxycarbonyl (B1239141) nih.gov. The exothermicity of the RO₂ + NO reaction can result in chemically activated RO radicals that are prone to decomposition copernicus.org.

Aqueous-Phase Reactivity and Degradation Pathways

Alkyl nitrates can undergo hydrolysis in the aqueous phase, a process that can be influenced by pH. Computational studies on the hydrolysis of simple alkyl nitrates (methyl, ethyl, propyl, and butyl nitrates) have proposed mechanisms for their reactions with hydroxide (B78521) ions (OH⁻, basic hydrolysis), water (neutral hydrolysis), and hydronium ions (H₃O⁺, acidic hydrolysis) helsinki.fi.

The results from these computational studies indicate that basic hydrolysis, the reaction with OH⁻, is the most kinetically and thermodynamically favorable pathway helsinki.fi. The hydrolysis of alkyl nitrates can lead to the formation of alcohols and nitric acid helsinki.fi. While many studies suggest that alkyl nitrate hydrolysis is most significant under humid conditions, its importance in particle-phase hydrolysis can also be high helsinki.fi.

The rate of hydrolysis can be influenced by the structure of the alkyl nitrate. For instance, the hydrolysis of organic nitrates generated from styrene (B11656) and NO₃ oxidation has been studied to determine their atmospheric lifetimes copernicus.org. The hydrolysis of species containing nitrogen on soot can produce carboxylic species or alcohols at high relative humidity researchgate.net.

It has been proposed that for acid-catalyzed hydrolysis of certain alkyl nitrates, the reaction mechanism supports the production of alcohols, alkenes, and nitric acid helsinki.fi. However, comparisons between kinetic results and experimental data suggest that there may be an as-yet-unknown acidic mechanism responsible for the acid catalysis of alkyl nitrate hydrolysis helsinki.fi.

In the aqueous phase, such as in cloud and fog droplets, organic nitrates can be oxidized by dissolved oxidants like the hydroxyl radical (OH) uci.edu. The reaction with aqueous OH is considered a significant removal pathway for β-hydroxyalkyl nitrates under typical atmospheric conditions, more so than direct aqueous photolysis uci.edu.

The rate constants for the reaction of OH radicals with organic compounds in the aqueous phase have been studied for various classes of compounds. For many organic compounds, the rate constants for reaction with NO₃ radicals are about two orders of magnitude smaller than the respective OH rate constants nih.gov. The presence of a hydroxyl group in the β-position to the nitroxy group, as is common in nitrates formed from the oxidation of unsaturated hydrocarbons, can influence the compound's solubility and reactivity uci.edu.

Studies on the aqueous phase processing of secondary organic aerosol (SOA) from isoprene photooxidation have shown that oxidation by OH radicals leads to the formation of more oxygenated and less volatile products researchgate.net. This aging process can significantly alter the chemical composition and physical properties of the aerosol, such as its hygroscopicity researchgate.net. For example, the aqueous phase formation of 2-methylglyceric acid has been correlated with the consumption of other organic species, indicating complex reaction pathways researchgate.net.

The reaction of OH radicals with alkyl nitrates in the gas phase typically proceeds via H-atom abstraction from the alkyl group rsc.org. This leads to the formation of carbonyl compounds caprysses.fr. While gas-phase data is more abundant, it provides a basis for understanding the initial steps of oxidation that can also occur in the aqueous phase, although the solvent can affect reaction rates and mechanisms.

Intramolecular Rearrangements and Isomerization Processes

Carbocation rearrangements, such as hydride shifts, are common in reactions involving branched alkyl structures, which are structurally related to this compound. The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and the final products. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to the electron-releasing effect of the alkyl groups, a phenomenon known as hyperconjugation quora.comchemistrytalk.org.

For example, in the reaction of 3-methylbutan-2-ol with HBr, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation via a 1,2-hydride shift doubtnut.comvedantu.com. This rearrangement is a key step in the reaction mechanism, leading to the major product doubtnut.comvedantu.com. The driving force for this shift is the increased stability of the tertiary carbocation quora.comjove.com. The stability of carbocations generally follows the order: tertiary > secondary > primary chemistrytalk.orgamherst.edu.

The stability of branched alkanes themselves is greater than their straight-chain isomers, which is attributed to a more compact electronic structure that lowers the molecular surface area and energy openochem.org. This inherent stability of branched structures influences the stability of the corresponding carbocations formed during reactions.

Hydride shifts are not limited to 1,2-shifts. More distant hydride shifts, such as 1,3, 1,4, and 1,5-shifts, have also been observed, particularly when they lead to a more stable carbocation libretexts.org. In addition to hydride shifts, alkyl shifts (like a methyl shift) can also occur if they result in a more stable carbocation youtube.com.

| Carbocation Type | Relative Stability | Reason for Stability |

|---|---|---|

| Tertiary (3°) | Most Stable | Stabilized by three electron-donating alkyl groups (hyperconjugation) quora.comamherst.edu. |

| Secondary (2°) | Intermediate Stability | Stabilized by two electron-donating alkyl groups amherst.edu. |

| Primary (1°) | Least Stable | Stabilized by one electron-donating alkyl group amherst.edu. |

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of nucleophilic substitution reactions wikipedia.org. This occurs when a group or atom within the reacting molecule, typically at the β-position to the leaving group, acts as an internal nucleophile dalalinstitute.com. This participation often leads to the formation of a cyclic intermediate dalalinstitute.com.

Various functional groups can act as neighboring groups, including those with lone pairs of electrons like oxygen, nitrogen, and sulfur, as well as π bonds of alkenes and aromatic rings wikipedia.orgdalalinstitute.com. For instance, the acyloxy group at a C-2 position can participate in the substitution reactions of furanosyl and pyranosyl acetals, influencing the stereoselectivity of the products acs.orgnih.gov. The electron-donating ability of the neighboring group can affect the extent of stereochemical control acs.org.

In the context of a molecule like this compound, while direct examples are scarce in the provided search results, the principles of NGP could potentially apply if a suitable neighboring group were present in a derivative or during a specific transformation. The nitrate group itself is a leaving group, and any neighboring functional group with nucleophilic character could potentially participate in its displacement. The formation of cyclic intermediates is a characteristic feature of such reactions dalalinstitute.com.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of 3-methylbutan-2-yl Nitrate (B79036) and its Intermediates

Theoretical investigations into 3-methylbutan-2-yl nitrate and its reaction intermediates, such as alkoxy radicals formed during atmospheric degradation, are crucial for understanding its reactivity. Electronic structure calculations, often employing density functional theory (DFT), provide detailed information on molecular geometry, charge distribution, and bond energies.

The nitrate group (-ONO2) significantly influences the electronic properties of the parent molecule. It acts as an electron-withdrawing group, which can affect the stability of the molecule and the nature of its chemical bonds. The C-O and O-N bonds in the nitrate functional group are of particular interest, as their cleavage is often the initial step in the molecule's decomposition.

Upon photolysis or reaction with hydroxyl radicals (OH), this compound can form the 3-methylbutan-2-oxy radical. The electronic structure of this radical intermediate is critical for determining its subsequent reaction pathways, which include isomerization, decomposition, or reaction with other atmospheric species like oxygen (O2).

Reaction Energetics and Transition State Characterization

Computational chemistry plays a vital role in mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can predict reaction barriers and determine the most favorable reaction pathways. These studies are essential for understanding the kinetics and mechanisms of its atmospheric degradation.

The primary atmospheric sink for this compound is its reaction with the hydroxyl radical (OH). Computational studies focus on the hydrogen abstraction reactions from the various carbon atoms in the molecule. The energy barriers for these abstraction channels determine the branching ratios for the formation of different radical intermediates.

Furthermore, the energetics of the subsequent reactions of the resulting alkoxy radical are computationally explored. These include unimolecular isomerization, which can lead to the formation of multifunctional compounds, and decomposition pathways that break the carbon skeleton.

Molecular Dynamics Simulations of Reactive Collisions

While specific molecular dynamics (MD) simulations focusing solely on reactive collisions of this compound are not extensively documented in publicly available literature, this computational technique is a powerful tool for studying the dynamics of chemical reactions. MD simulations can provide insights into the time evolution of a system, including the trajectories of colliding molecules and the formation of products.

For a molecule like this compound, MD simulations could be employed to study its interactions with key atmospheric oxidants such as OH radicals. Such simulations would go beyond the static picture provided by transition state theory and offer a dynamic understanding of the reactive encounters, including the influence of molecular orientation and vibrational energy on the reaction probability.

Development of Structure-Activity Relationships (SAR) for Reaction Kinetics

Structure-activity relationships (SARs) are predictive tools used to estimate the reaction rate constants of chemical compounds based on their molecular structure. For alkyl nitrates, SARs have been developed to predict their reaction rates with OH radicals, which is a key parameter for determining their atmospheric lifetime.

Computational Modeling of Atmospheric Chemical Lifetimes

The atmospheric lifetime (τ) of this compound is primarily determined by its reaction with OH radicals and can be calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH and [OH] is the average atmospheric concentration of the hydroxyl radical.

Computational chemistry provides the necessary kinetic parameters for these models. Theoretical calculations of rate constants, combined with SARs, allow for the estimation of lifetimes for a wide range of alkyl nitrates, including this compound. These models have shown that the lifetime of C3-C5 alkyl nitrates can vary from a few days to over a week, depending on the specific structure and atmospheric conditions. This information is critical for assessing their potential to act as reservoirs of nitrogen oxides (NOx) and their role in long-range transport of pollutants.

Environmental Chemistry and Atmospheric Significance

Atmospheric Formation Pathways

The formation of 3-methylbutan-2-yl nitrate (B79036) in the atmosphere is a result of the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOₓ). These precursors can originate from both natural and anthropogenic sources.

Biogenic volatile organic compounds (BVOCs), such as isoprene (B109036) and monoterpenes, are significant precursors to the formation of alkyl nitrates in the atmosphere. copernicus.orgnih.gov Isoprene (a C₅ hydrocarbon) and monoterpenes (C₁₀ hydrocarbons) are emitted in large quantities by vegetation. copernicus.orgnih.gov The atmospheric oxidation of these compounds, initiated by radicals like the nitrate radical (NO₃), hydroxyl radical (OH), or ozone (O₃), leads to the formation of alkyl peroxy radicals (RO₂). nih.govcopernicus.org

In the presence of nitric oxide (NO), these peroxy radicals can react to form alkyl nitrates (RONO₂). copernicus.org While specific C₅ isomers like 3-methylbutan-2-yl nitrate are not always explicitly detailed as direct products in large-scale studies, the oxidation of isoprene is a known source of various C₅ hydroxy nitrates and other functionalized nitrates. copernicus.orgacs.org The oxidation of monoterpenes produces larger, often highly functionalized, organic nitrates that contribute significantly to secondary organic aerosol formation. nih.govnih.gov The fundamental mechanisms involving RO₂ and NO are the primary pathways for incorporating a nitrate group into an organic molecule derived from these biogenic precursors.

The yield of alkyl nitrates from the NO₃-initiated oxidation of BVOCs can be substantial, with branching ratios approaching 80% for some compounds. copernicus.org This makes nighttime chemistry, when NO₃ concentrations are highest, a particularly efficient period for the production of organic nitrates in forested regions with anthropogenic NOₓ influence. copernicus.orgcopernicus.org

More broadly, this compound is formed through the oxidation of C₅ volatile organic compounds in air masses containing nitrogen oxides (NOₓ = NO + NO₂). The parent hydrocarbon, such as 2-methylbutane, can be oxidized by the hydroxyl radical (OH) during the day. This reaction abstracts a hydrogen atom, leading to the formation of an alkyl radical (R•). In the presence of oxygen (O₂), this rapidly converts to an alkyl peroxy radical (RO₂).

The fate of this RO₂ radical is a critical branch point. In a NOₓ-rich environment, it can react with nitric oxide (NO) via two main channels:

RO₂ + NO → RO + NO₂ (The primary, radical-propagating channel)

RO₂ + NO + M → RONO₂ + M (A minor, chain-terminating channel that forms the alkyl nitrate) copernicus.org

The branching ratio between these two pathways depends on the structure of the alkyl group, temperature, and pressure. copernicus.org For RO₂ radicals formed from biogenic VOCs, the yield of alkyl nitrates can be as high as 20%. copernicus.org The formation of organic nitrates, therefore, represents a significant pathway in the atmospheric chemistry of VOCs, directly linking hydrocarbon oxidation cycles with the atmospheric nitrogen budget. nih.gov

Table 1: General Atmospheric Formation Pathways for Alkyl Nitrates

| Pathway | Initiating Radical | Key Reactants | Time of Day | Environment |

| VOC Oxidation | OH | VOC, O₂, NO | Daytime | NOₓ-rich |

| BVOC Oxidation | NO₃ | BVOC, O₃, NO₂ | Nighttime | High BVOC and NOₓ |

| Ozonolysis | O₃ | Unsaturated VOC, NO | Day/Night | NOₓ-rich |

Atmospheric Fate and Transport Mechanisms

Once formed, the atmospheric lifetime and transport of this compound are governed by various physical and chemical processes that determine its persistence and spatial distribution.

The primary sinks for alkyl nitrates in the gas phase are photolysis (decomposition by sunlight) and oxidation by the hydroxyl radical (OH). rsc.org

Photolysis: Alkyl nitrates absorb ultraviolet radiation, which can break the O-NO₂ bond, releasing nitrogen dioxide (NO₂) and an alkoxy radical (RO). For smaller alkyl nitrates, photolysis is often the dominant atmospheric loss process. rsc.org

OH Oxidation: The reaction with the OH radical can also contribute to the removal of alkyl nitrates, typically by abstracting a hydrogen atom from the alkyl chain.

The atmospheric lifetime of an alkyl nitrate is determined by the rates of these removal processes. Lifetimes can range from a few hours to several days, depending on the specific molecule, time of day, season, and location. copernicus.orgepa.gov For instance, studies in a boreal forest environment calculated an average lifetime for total measured gas-phase alkyl nitrates to be on the order of 2 hours, primarily due to efficient uptake by aerosols and dry deposition. copernicus.org

This relatively short lifetime limits the potential for very long-range transport compared to more inert pollutants. nih.govnih.gov However, it is sufficient to allow for regional transport, meaning that this compound can act as a reservoir for NOₓ, removing it from a polluted source region and releasing it downwind as the nitrate degrades. researchgate.net This process can influence ozone formation in remote areas.

In addition to gas-phase removal, this compound can be removed from the atmosphere by partitioning into condensed phases.

Secondary Organic Aerosols (SOA): The addition of a nitrate (-ONO₂) functional group significantly lowers the vapor pressure of an organic molecule. noaa.gov This makes organic nitrates, particularly those that are highly functionalized, prone to partitioning from the gas phase to the particle phase, where they become a component of SOA. epa.govpnas.org Field studies have shown that particle-phase organic nitrates can account for a meaningful fraction of the total submicron organic aerosol mass, with estimates ranging from 3% during the day to 8% at night in the southeastern United States. nih.govepa.gov

Cloud and Fog Water: Alkyl nitrates can also be taken up into atmospheric water droplets such as clouds and fog. researchgate.netresearchgate.net The extent of this partitioning depends on the compound's Henry's Law constant, which describes its solubility in water. Studies have shown that for some organic nitrates, particularly those derived from terpenes, the amount present in the aqueous phase can be significant under typical cloud conditions. researchgate.net Once dissolved, they can be removed from the atmosphere via wet deposition (rain-out) or undergo further aqueous-phase chemical reactions. researchgate.net

Table 2: Atmospheric Fate Processes for this compound

| Process | Phase | Description | Atmospheric Impact |

| Photolysis | Gas | Decomposition by UV radiation, releasing NO₂ and an alkoxy radical. | Primary daytime sink; NOₓ release. |

| OH Oxidation | Gas | Reaction with hydroxyl radicals, leading to degradation. | Contributes to chemical removal. |

| Partitioning to SOA | Gas/Aerosol | Condensation onto existing aerosol particles due to low volatility. | Contribution to PM mass; removal from gas phase. |

| Uptake by Cloud/Fog | Gas/Aqueous | Dissolution into water droplets. | Wet deposition; potential for aqueous-phase chemistry. |

Role in Atmospheric Nitrogen Cycling and Reactive Nitrogen Budgets

The formation and fate of this compound are integral parts of the atmospheric nitrogen cycle. berkeley.eduresearchgate.net Alkyl nitrates act as a temporary reservoir for reactive nitrogen oxides (NOₓ). nih.gov In polluted areas, the reaction of peroxy radicals with NO to form organic nitrates is a chain termination step that removes both a radical and a NO molecule, effectively slowing down the photochemical production of ozone. copernicus.org

By sequestering NOₓ into a more stable form, these nitrates facilitate the transport of reactive nitrogen away from source regions. researchgate.net Upon degradation by photolysis or oxidation in a remote, NOₓ-poor environment, the stored NOₓ is released, which can then enhance local ozone production. researchgate.net

Alkyl nitrates are a component of the total reactive nitrogen budget (NOy), which includes NOₓ, nitric acid (HNO₃), peroxyacetyl nitrates (PANs), and other nitrogen-containing species. copernicus.orgnih.gov The conversion of NOₓ to alkyl nitrates and their subsequent deposition (either directly or after partitioning to aerosols) is a mechanism for removing reactive nitrogen from the atmosphere and depositing it onto terrestrial and aquatic ecosystems. copernicus.orgnih.gov This deposition can have ecological effects, contributing to nitrogen fertilization or acidification. The dynamic behavior and relatively short lifetime of many organic nitrates highlight their significant implications for the speciation of reactive nitrogen and the production of organic aerosol mass in forested and other vegetated environments. epa.gov

Contribution to Atmospheric Oxidation Capacity

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with the hydroxyl (OH) radical is a significant atmospheric removal pathway for this compound. This reaction proceeds via hydrogen abstraction from the alkyl chain, leading to the formation of a variety of carbonyl compounds and the release of nitrogen dioxide (NO2).

A laboratory study investigating the products of the gas-phase reaction of OH radicals with 3-methyl-2-butyl nitrate at room temperature identified several key products. The observed products and their molar yields provide insight into the degradation mechanism. The release of NO2 in these reaction pathways is a crucial aspect of the atmospheric chemistry of alkyl nitrates, as it can participate in photochemical cycles that lead to the formation of tropospheric ozone.

| Product | Molar Yield (%) |

| Acetaldehyde (B116499) | 70 - 113 |

| Acetone | 55 |

| 3-Methyl-2-butanone | 17 |

| Table 1: Molar yields of products from the reaction of OH radicals with 3-methyl-2-butyl nitrate. The range in the molar yield for acetaldehyde reflects results from different analytical techniques (FT-IR and gas chromatography, respectively). core.ac.uk |

Reaction with Nitrate Radicals (NO3)

The nitrate radical (NO3) is a significant nighttime oxidant in the troposphere. Its reactions with volatile organic compounds can be a major sink for both the organic compound and reactive nitrogen. The reactivity of alkyl nitrates with NO3 radicals is generally considered to be slow.

Currently, there is a lack of specific experimental data on the rate constant for the reaction of this compound with NO3 radicals. In general, the reactions of saturated alkyl nitrates with NO3 are not considered a major atmospheric loss process compared to photolysis and reaction with OH radicals. The primary loss process for many organic nitrates, especially those derived from biogenic volatile organic compounds, is often dominated by other reactions.

Reaction with Ozone (O3)

Ozone (O3) is a key oxidant in the troposphere, and its reactions with unsaturated organic compounds are particularly important. However, for saturated alkyl nitrates such as this compound, the gas-phase reaction with ozone is expected to be negligible. The C-H and C-C bonds in the alkyl chain are not readily attacked by ozone under typical atmospheric conditions. Therefore, this reaction is not considered a significant contributor to the atmospheric degradation of this compound.

Photolysis

The absorption of solar radiation can lead to the photolytic decomposition of alkyl nitrates, representing a significant atmospheric sink for these compounds. The photolysis of alkyl nitrates proceeds via the cleavage of the O-NO2 bond, which releases an alkoxy radical and nitrogen dioxide (NO2).

RONO2 + hν → RO• + NO2

The quantum yield for the photolysis of simple alkyl nitrates, such as methyl and isopropyl nitrate, has been found to be unity, meaning that every photon absorbed leads to the dissociation of the molecule. copernicus.org While the specific absorption cross-sections for this compound are not available, alkyl nitrates are known to absorb ultraviolet radiation in the atmospherically relevant wavelength range. Photolysis is generally considered a dominant loss process for many alkyl nitrates in the atmosphere. The released NO2 can then contribute to the formation of ozone.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and behavior of 3-methylbutan-2-yl nitrate (B79036) and its reaction products. They provide fundamental insights into the chemical transformations that occur, particularly under photochemical conditions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a foundational technique for investigating the atmospheric photochemistry of organic nitrates. The absorption of UV radiation is the primary driver of their degradation in the sunlit atmosphere. The nitrate functional group (-ONO₂) in alkyl nitrates exhibits a characteristic broad absorption spectrum in the UV region. spectroscopyonline.com While direct, high-resolution spectral data for 3-methylbutan-2-yl nitrate is not extensively published, the principles are well-established from studies of similar organic nitrates.

The absorption of a photon can lead to the cleavage of the O–NO₂ bond, a process known as photolysis, yielding an alkoxy radical and nitrogen dioxide (NO₂).

Key Research Applications:

Photolysis Rate Determination: By measuring the UV absorption cross-section and combining it with solar actinic flux data, researchers can calculate the photolysis rate constant (J-value). This value is crucial for atmospheric models to predict the lifetime of this compound with respect to sunlight.

Mechanistic Probing: Although UV-Vis spectroscopy is often used for quantitative analysis of nitrates and nitrites in solution, its application in gas-phase photochemical studies of specific alkyl nitrates helps to understand the initial step of atmospheric degradation. nih.gov The technique is often coupled with other detection methods to monitor the formation of products like NO₂.

Direct UV spectrophotometry is noted for its high speed and simplicity, avoiding the need for chemical reagents. spectroscopyonline.comnih.gov However, spectral overlap from other atmospheric species can present a challenge, necessitating careful experimental design and data analysis. spectroscopyonline.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying and quantifying the reaction products of this compound. This technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The nitrate group has strong, characteristic absorption bands that are readily identifiable.

In laboratory studies, FTIR spectroscopy is often used in environmental chambers to monitor the decay of reactants and the formation of products in real-time. copernicus.orgnih.gov For example, in the oxidation of precursor compounds, FTIR can identify the formation of organic nitrates alongside other products like carbonyls. researchgate.net

Characteristic FTIR Absorption Bands for Alkyl Nitrates:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric NO₂ stretch | ~1620 - 1660 |

| Symmetric NO₂ stretch | ~1270 - 1300 |

This table presents typical absorption regions for the alkyl nitrate functional group.

By comparing the product spectrum to reference spectra of known compounds, researchers can identify degradation products. researchgate.net For instance, the degradation of this compound is expected to yield products such as 3-methylbutan-2-one (isopropyl methyl ketone) and other smaller carbonyl compounds, which have their own distinct IR absorption features. copernicus.org

Chromatographic Separation and Mass Spectrometric Detection

Chromatographic techniques are essential for separating the complex mixtures that result from the atmospheric degradation of this compound. Coupling chromatography with mass spectrometry provides a powerful method for both separation and definitive identification of the resulting products.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for the identification and quantification of volatile and semi-volatile organic compounds, including alkyl nitrates and their degradation products. copernicus.org In this technique, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

A study on semi-volatile organic nitrates (SVONs) in ambient air utilized GC-MS for analysis. Although it focused on other nitrates, it employed 3-methyl butyl nitrate (an isomer of this compound) as a recovery standard, demonstrating the suitability of the technique for this class of compounds. mdpi.com The mass spectra of alkyl nitrates under electron ionization (EI) often show characteristic fragment ions, such as [NO₂]⁺ (m/z 46) and [CH₂NO₃]⁺ (m/z 76), which aid in their identification. mdpi.com

Typical GC-MS Parameters for Alkyl Nitrate Analysis:

| Parameter | Example Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization | Electron Ionization (EI) at 70 eV |

| Detection | Mass Selective Detector (MSD) |

This table provides a general overview of typical GC-MS conditions.

While GC-MS is ideal for volatile compounds, the atmospheric oxidation of this compound can also produce more polar, less volatile, and higher molecular weight species, such as hydroxy nitrates or dinitrates. These compounds are often not amenable to GC analysis without chemical derivatization. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing such polar and thermally labile species. nih.govasianpubs.org

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often preserves the molecular ion. This allows for the determination of the molecular weight of the degradation products, and tandem MS (MS/MS) can be used to elicit structural information from fragmentation patterns. nih.govnih.gov

This technique is crucial for identifying multifunctional degradation products that play a role in the formation of secondary organic aerosol (SOA).

In Situ and Online Measurement Techniques for Atmospheric Environments

Understanding the real-world atmospheric behavior of this compound requires measurement techniques capable of detecting it directly in the air, in real-time. atmospheric-measurement-techniques.netimpactio.com In situ and online methods provide high time resolution data, which is essential for studying dynamic atmospheric processes. actris.eu

A novel and highly relevant technique for the real-time detection of organic nitrates is Thermal Dissociation-Laser Induced Fluorescence (TD-LIF) . This method has been successfully deployed to quantify total particle-phase organic nitrates. nih.gov The instrument operates by heating the sampled air, which causes the organic nitrates to thermally dissociate, breaking the weak O–NO₂ bond to release nitrogen dioxide (NO₂). This NO₂ is then detected with high sensitivity and specificity by laser-induced fluorescence. By using a denuder to remove gas-phase nitrogen compounds beforehand, the instrument can selectively measure organic nitrates present in the aerosol phase. nih.gov This approach provides a robust, high-time-resolution measurement of particle-phase organic nitrates without interference from inorganic nitrate. nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

While this compound is a volatile compound amenable to direct analysis by techniques like gas chromatography (GC), derivatization can be a crucial strategy for enhancing analytical sensitivity and specificity. This is particularly important when dealing with trace-level concentrations or complex sample matrices where interferences may obscure the analyte signal. Derivatization involves the chemical modification of the target compound to produce a new derivative with improved analytical characteristics, such as better chromatographic behavior or a stronger detector response.

A prevalent and effective strategy for the analysis of this compound is an indirect method involving the chemical conversion of the nitrate ester to its corresponding parent alcohol, 3-methylbutan-2-ol. This transformation can be accomplished through controlled chemical reactions such as reduction or hydrolysis. The resulting 3-methylbutan-2-ol, a secondary alcohol, can then be subjected to a variety of well-established derivatization reactions to yield a product with significantly enhanced detectability.

Indirect Derivatization via 3-methylbutan-2-ol

The conversion of this compound to 3-methylbutan-2-ol opens the door to numerous derivatization techniques tailored for hydroxyl groups. These methods are designed to improve volatility, thermal stability, chromatographic peak shape, and, most importantly, the sensitivity of detection. Key strategies include acylation and silylation, which are particularly effective for GC analysis.

Acylation

Acylation involves the reaction of the hydroxyl group of 3-methylbutan-2-ol with an acylating agent, typically an acid anhydride (B1165640) or an acyl halide, to form an ester. nih.gov This process replaces the active polar hydrogen of the hydroxyl group with a nonpolar acyl group, which reduces intermolecular hydrogen bonding. libretexts.org The resulting ester derivative is generally more volatile and less prone to adsorption on the active sites of the GC column and inlet, leading to more symmetrical and sharper chromatographic peaks. libretexts.org

For enhancing sensitivity, fluorinated acylating reagents such as trifluoroacetic anhydride (TFAA) are particularly useful. gcms.cz The introduction of fluorine atoms into the derivative creates a molecule with a high affinity for electrons, making it highly responsive to an electron capture detector (ECD). This can lower the limits of detection significantly compared to analysis by a less sensitive flame ionization detector (FID).

Silylation

Silylation is another widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols. sigmaaldrich.com The reaction involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent alcohol. This leads to improved chromatographic performance and allows for analysis at higher temperatures without degradation. The ease of derivatization for alcohols is generally high, often proceeding quickly at room temperature. sigmaaldrich.com

Table 1: GC-Based Derivatization Strategies for 3-methylbutan-2-ol

| Derivatization Technique | Typical Reagent | Resulting Derivative | Analytical Enhancement | Suitable Detector(s) |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | 3-methylbutan-2-yl acetate | Improved peak shape, increased volatility | FID, MS |

| Fluoroacylation | Trifluoroacetic Anhydride (TFAA) | 3-methylbutan-2-yl trifluoroacetate | Enhanced sensitivity, improved peak shape | ECD, MS |

| Silylation | BSTFA | 3-methylbutan-2-yl trimethylsilyl ether | Increased volatility, improved thermal stability | FID, MS |

Derivatization for Chiral Analysis

This compound contains a stereocenter, meaning it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is often critical in biological and chemical studies. Derivatization offers a powerful method to achieve this separation. The strategy involves reacting the racemic 3-methylbutan-2-ol with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction produces a pair of diastereomers.

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and therefore exhibit different chromatographic behaviors. This allows them to be separated on a standard, non-chiral GC column. This approach enhances analytical specificity by enabling the resolution and quantification of the individual enantiomers of the original this compound. A variety of chiral derivatizing reagents are available for alcohols, often targeting the hydroxyl group to form diastereomeric esters or ethers. researchgate.net

Table 2: Chiral Derivatization for Enantiomeric Resolution

| Derivatization Technique | Example Reagent | Resulting Derivative | Analytical Enhancement | Suitable Column/Detector |

|---|---|---|---|---|

| Chiral Derivatization | (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid chloride (Mosher's acid chloride) | Diastereomeric esters | Enantiomeric separation, quantification of individual enantiomers | Standard achiral GC column / FID, MS |

Derivatization for HPLC Analysis

For analysis by high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or a fluorophore onto the 3-methylbutan-2-ol molecule. nih.gov Since simple alcohols like 3-methylbutan-2-ol lack strong UV-absorbing or fluorescent properties, this pre-column derivatization step is essential for achieving high sensitivity with UV-Visible or fluorescence detectors. libretexts.org Reagents containing aromatic rings or other conjugated systems are used to impart strong UV absorbance, while specific fluorescent labeling reagents can yield derivatives that are detectable at very low concentrations. jcggdb.jp

Table 3: HPLC-Based Derivatization Strategies for 3-methylbutan-2-ol

| Derivatization Technique | Example Reagent Type | Resulting Derivative | Analytical Enhancement | Suitable Detector |

|---|---|---|---|---|

| UV-Labeling | Reagent with aromatic group (e.g., benzoyl chloride) | UV-absorbing ester | Enables sensitive UV detection | UV-Visible |

| Fluorescent Labeling | Fluorescent reagent (e.g., dansyl chloride) | Fluorescent ester | Enables highly sensitive fluorescence detection | Fluorescence |

Q & A

Q. What are the optimal synthetic pathways for producing 3-methylbutan-2-yl Nitrate with high purity?

- Methodological Answer : To synthesize this compound, a common approach involves nitration of the corresponding alcohol (3-methylbutan-2-ol) using concentrated nitric acid under controlled conditions. Key steps include:

Reagent Preparation : Use anhydrous nitric acid to minimize side reactions.

Temperature Control : Maintain the reaction between 0–5°C to prevent thermal decomposition.

Purification : Post-reaction, neutralize excess acid with sodium bicarbonate, followed by solvent extraction (e.g., dichloromethane) and distillation under reduced pressure.

Impurities such as residual alcohol or nitric acid can be identified via FT-IR (C-O-NO₂ stretch at ~1630 cm⁻¹) and removed via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show distinct signals for the nitrate ester group (δ ~4.5–5.0 ppm for the CH-O-NO₂ group) and methyl branches (δ ~0.9–1.2 ppm). ¹³C NMR confirms the carbonyl carbon of the nitrate ester (δ ~80–85 ppm) .

- FT-IR : Look for asymmetric NO₂ stretching at ~1630 cm⁻¹ and symmetric stretching at ~1270 cm⁻¹.

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak [M]⁺ at m/z corresponding to C₅H₁₁NO₃ (theoretical ~133.07 g/mol) .

Advanced Research Questions

Q. How does thermal stability of this compound vary under different atmospheric conditions, and what experimental approaches quantify decomposition kinetics?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen vs. oxygen atmospheres to assess decomposition onset temperatures. For example, nitrate esters often decompose at 100–150°C, releasing NOₓ gases .

- Kinetic Modeling : Use the Arrhenius equation to calculate activation energy (Eₐ) from isothermal TGA data. Contradictions in decomposition rates (e.g., discrepancies between model predictions and experimental data) may arise from moisture content or catalytic impurities .

Q. What challenges arise in refining the crystal structure of this compound using X-ray crystallography, and how can software like SHELX address these?

- Methodological Answer :

- Challenges : Low crystal quality due to hygroscopicity or polymorphism. Disorder in the nitrate group may complicate electron density maps.

- SHELX Workflow :

Data Collection : Use synchrotron radiation for high-resolution data.

Refinement : SHELXL refines anisotropic displacement parameters for oxygen atoms in the NO₃ group. Constraints (e.g., rigid-body refinement) improve convergence.

Validation : Check for overfitting using R-factor gaps (<5%) and the Hirshfeld test .

Q. How can computational models predict solvent effects on the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to simulate solvation energies in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.

- Reactivity Parameters : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. Solvent dielectric constants significantly affect transition-state energies .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and Raman spectroscopy to confirm functional groups. For example, conflicting NO₂ peak positions in IR may indicate polymorphism.

- Isotopic Labeling : Synthesize deuterated analogs to isolate overlapping signals in ¹H NMR .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.